molecular formula C13H24N2O3S B2803348 Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate CAS No. 2375274-62-5

Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate

Cat. No. B2803348
CAS RN: 2375274-62-5
M. Wt: 288.41
InChI Key: CLGODGHBRANWLK-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate is a chemical compound with the CAS Number: 2375274-62-5 . It has a molecular weight of 288.41 . The IUPAC name for this compound is tert-butyl (1- (1-amino-1-oxido-2,3,4,5-tetrahydro-1lambda6-thiopyran-4-yl)cyclopropyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-13(6-7-13)10-4-8-19(14,17)9-5-10/h8,10H,4-7,9H2,1-3H3,(H2,14,17)(H,15,16) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Application in Insecticide Analogues

Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate is used in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This compound, as a key intermediate, facilitates the production of analogues through a series of chemical reactions, demonstrating its utility in developing potentially more effective or safer insecticidal agents. The process involves a critical cocyclization step, showcasing the compound's role in innovative synthetic organic chemistry aimed at agricultural applications (Brackmann et al., 2005).

Importance in Nucleotide Analogue Synthesis

The compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structural configuration is crucial for mimicking the natural substitution pattern of nucleotides, which is essential for the development of antiviral and anticancer drugs. This application underscores the compound's significance in medicinal chemistry and drug development, particularly in the synthesis of nucleoside analogues (Ober et al., 2004).

Role in Lymphocyte Function-associated Antigen 1 Inhibitor Synthesis

The compound is pivotal in the synthesis of intermediates for lymphocyte function-associated antigen 1 (LFA-1) inhibitors. It is prepared via a one-pot, two-step sequence, starting from readily available materials, which highlights its utility in pharmaceutical chemistry. The efficient synthesis process of such intermediates is crucial for the development of therapies targeting immune-related disorders (Li et al., 2012).

Application in Fluorescent Sensory Materials

A tert-butyl carbazole derivative modified with benzothiazole, related to the compound , has been used to create organogels that form nanofibers capable of emitting strong blue light. These materials are employed as fluorescent sensors for detecting volatile acid vapors, indicating the compound's potential in the development of novel sensory technologies. This application showcases the broader utility of similar compounds in materials science, particularly in creating sensors with specific chemical detection capabilities (Sun et al., 2015).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety precautions that should be taken when handling the compound.

properties

IUPAC Name

tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-13(6-7-13)10-4-8-19(14,17)9-5-10/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGODGHBRANWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCS(=N)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate

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